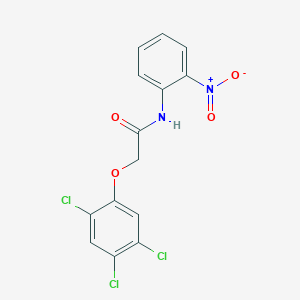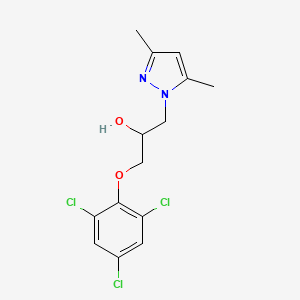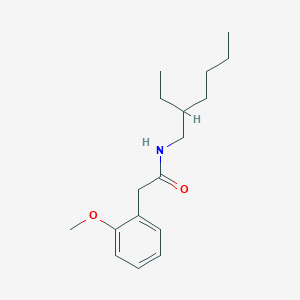
N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide
説明
N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as Nitrophenyl Acetate (NPA), is a chemical compound with the molecular formula C14H8Cl3NO4. It is an important compound in the field of biochemistry and is widely used in scientific research applications. NPA is synthesized through a complex chemical process and has several advantages and limitations when used in laboratory experiments.
科学的研究の応用
N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is widely used in scientific research applications. It is used as a substrate for the enzyme acetylcholinesterase (AChE) and is used to measure the activity of this enzyme. AChE is an important enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is also used to study the mechanism of action of AChE inhibitors, which are used in the treatment of Alzheimer’s disease.
作用機序
N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide acts as a substrate for AChE and is hydrolyzed by the enzyme to form 2-nitrophenol and 2,4,5-trichlorophenoxyacetic acid. The hydrolysis reaction is catalyzed by the active site of AChE, which contains a serine residue that acts as a nucleophile. The reaction is reversible, and the rate of hydrolysis is dependent on the concentration of N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide and the activity of AChE.
Biochemical and Physiological Effects
N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has several biochemical and physiological effects. It is a potent inhibitor of AChE and can lead to the accumulation of acetylcholine in the synaptic cleft. This can lead to overstimulation of acetylcholine receptors and can cause symptoms such as muscle weakness, respiratory failure, and convulsions. N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide can also cause oxidative stress and can lead to the production of reactive oxygen species.
実験室実験の利点と制限
N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has several advantages and limitations when used in laboratory experiments. It is a potent inhibitor of AChE and can be used to measure the activity of this enzyme. N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is also relatively stable and can be stored for long periods of time. However, N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide has several limitations. It is toxic and can be hazardous to handle. It also has limited solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the use of N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide in scientific research. One potential application is in the development of new AChE inhibitors for the treatment of Alzheimer’s disease. N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide can be used as a screening tool to identify potential inhibitors of AChE. Another potential application is in the study of the role of AChE in other diseases, such as Parkinson’s disease and multiple sclerosis. N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide can also be used to study the mechanism of action of other enzymes that hydrolyze ester bonds. Overall, N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is a valuable tool in scientific research and has several potential applications in the future.
Conclusion
In conclusion, N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide, commonly known as Nitrophenyl Acetate, is an important compound in the field of biochemistry. It is synthesized through a complex chemical process and is widely used in scientific research applications. N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide is a potent inhibitor of AChE and can be used to measure the activity of this enzyme. It has several advantages and limitations when used in laboratory experiments and has several potential applications in the future.
特性
IUPAC Name |
N-(2-nitrophenyl)-2-(2,4,5-trichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O4/c15-8-5-10(17)13(6-9(8)16)23-7-14(20)18-11-3-1-2-4-12(11)19(21)22/h1-6H,7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWCMADITXEQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-methyl-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3977841.png)
![3-{[2-(2,4-dichlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B3977854.png)

![N-(4-methoxy-2-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3977886.png)
![1-benzyl-4-(5-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)piperazine](/img/structure/B3977889.png)
![3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3977891.png)
![4-{[5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4-phenyl-1H-imidazol-1-yl]methyl}-2-methoxyphenol](/img/structure/B3977896.png)


![2-bromo-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3977911.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3977926.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyphenyl 4-tert-butylbenzoate](/img/structure/B3977930.png)

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-propyl-1H-1,2,3-triazol-1-yl)piperidine](/img/structure/B3977941.png)